molecular formula C14H14Cl3NO B3000752 (5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride CAS No. 2241138-63-4

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride

Cat. No.: B3000752
CAS No.: 2241138-63-4
M. Wt: 318.62
InChI Key: IYMZUOYMNFKCDK-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride is a diarylmethanamine derivative featuring two aromatic rings substituted with chlorine and methoxy groups. The compound’s structure includes a central methanamine group linked to a 5-chloro-2-methoxyphenyl moiety and a 3-chlorophenyl group, with a hydrochloride salt enhancing its stability.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3-chlorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-18-13-6-5-11(16)8-12(13)14(17)9-3-2-4-10(15)7-9;/h2-8,14H,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMZUOYMNFKCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with 3-chlorophenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired amine product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparison with structurally related hydrochlorides:

Table 1: Structural Comparison
Compound Name (CAS) Key Structural Features Molecular Formula
(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride Two chlorophenyl groups, methoxy substituent Likely C₁₄H₁₂Cl₂NO₂·HCl
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride (695199-54-3) Thiadiazole ring, 4-methoxyphenyl group C₁₀H₁₂ClN₃OS
(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (1332528-84-3) Oxadiazole ring, chloromethylphenoxy chain C₁₃H₁₅Cl₂N₃O₂
(3-Chlorothiophen-2-yl)methanamine hydrochloride (643088-03-3) Chlorothiophene ring C₅H₅Cl₂NS·HCl
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride (1097796-68-3) Benzofuran ring, fluorine substituent, methyl group C₁₀H₁₁ClFNO

Key Observations :

  • Heterocyclic vs. Aromatic Systems : The target compound lacks heterocyclic rings (e.g., thiadiazole, oxadiazole) seen in analogs, which may reduce metabolic stability compared to sulfur- or nitrogen-containing heterocycles .
  • Molecular Weight : The target compound’s higher molecular weight (estimated ~320 g/mol) may affect bioavailability compared to simpler structures like (3-chlorothiophen-2-yl)methanamine hydrochloride (~211 g/mol) .

Biological Activity

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the realms of antioxidant and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15Cl2NO\text{C}_{15}\text{H}_{15}\text{Cl}_2\text{N}\text{O}

This compound features two chlorinated phenyl groups and a methoxy group, which are pivotal for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives containing methoxy groups have shown enhanced antioxidant activity compared to their non-methoxylated counterparts. A study reported that certain derivatives exhibited antioxidant capacities exceeding that of ascorbic acid by 1.4 times, highlighting the importance of substituents like methoxy in enhancing radical scavenging abilities .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50)Relative Activity vs. Ascorbic Acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide15 µM1.4x
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide18 µM1.35x

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds with similar structural motifs have demonstrated cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The MTT assay results indicated a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Case Study: Cytotoxicity Evaluation

In a comparative study involving several compounds:

  • Compound A : IC50 = 10 µM against U-87
  • Compound B : IC50 = 25 µM against MDA-MB-231
  • This compound : IC50 = 15 µM against U-87

These findings suggest that the incorporation of electron-donating groups like methoxy enhances the anticancer efficacy of phenyl amines.

The proposed mechanisms underlying the biological activities include:

  • Radical Scavenging : The presence of methoxy groups facilitates electron donation, enhancing the compound's ability to neutralize free radicals.
  • Cytotoxicity Induction : The compound may induce apoptosis in cancer cells via pathways involving oxidative stress and mitochondrial dysfunction.

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